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Anlotinib, a multi-targeting tyrosine kinase inhibitor (TKI), has demonstrated significant anti-

tumor activity across a range of malignancies, including non-small cell lung cancer (NSCLC)

and soft tissue sarcoma (STS). By simultaneously targeting key signaling pathways involved in

tumor angiogenesis and proliferation, such as VEGFR, FGFR, PDGFR, and c-Kit, anlotinib

offers a broad-spectrum therapeutic approach.[1][2] However, patient response to anlotinib can

be variable. This guide provides a comprehensive overview of the predictive biomarkers

investigated in clinical trials to identify patient populations most likely to benefit from anlotinib

therapy, presenting supporting data and detailed experimental methodologies to inform future

research and clinical trial design.

Key Predictive Biomarkers and Clinical Data
The following tables summarize the quantitative data from clinical trials evaluating various

biomarkers for predicting response to anlotinib.

Table 1: EGFR Mutation Status and Anlotinib Efficacy in
Advanced NSCLC (ALTER0303 Trial Subgroup Analysis)
[3][4]
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Patient
Subgroup

Treatment
Arm

Overall
Survival
(OS)
(months)

Progressio
n-Free
Survival
(PFS)
(months)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

EGFR

Mutation
Anlotinib 10.7 5.6 7.5% 82.8%

Placebo 6.3 0.8 0% 20.0%

EGFR Wild-

Type
Anlotinib 8.9 5.4 Not Reported Not Reported

Placebo 6.5 1.6 Not Reported Not Reported

Table 2: MET Amplification and Anlotinib Response in
NSCLC
Preclinical studies suggest that MET amplification can be a mechanism of resistance to EGFR-

TKIs, and anlotinib has been shown to inhibit the MET/STAT3/Akt pathway, potentially

overcoming this resistance.[3][4] Clinical data on the direct correlation between MET

amplification and anlotinib response is still emerging. One study indicated that co-occurring

MET amplification in EGFR-mutant NSCLC predicted an inferior response to first-line erlotinib,

suggesting a potential role for MET-targeting agents like anlotinib in this setting.[5]

Table 3: PD-L1 Expression and Efficacy of Anlotinib in
Combination with Immunotherapy
The combination of anlotinib with PD-1/PD-L1 inhibitors has shown promising results. However,

the predictive value of PD-L1 expression for the efficacy of this combination therapy appears to

be limited. A retrospective study in NSCLC patients treated with anlotinib and a PD-1 inhibitor

showed no statistically significant difference in progression-free survival or objective response

rate among patients with different PD-L1 expression levels (negative, 1-49%, and ≥50%).[1]

This suggests that the synergistic effect of this combination may be independent of PD-L1

expression.
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Table 4: Tumor Mutational Burden (TMB) and Anlotinib
Efficacy in Soft Tissue Sarcoma (STS)
High TMB (TMB-H) has been investigated as a potential biomarker for response to anlotinib in

combination with immunotherapy in STS. Case reports have shown that STS patients with

TMB-H who progressed on anlotinib monotherapy subsequently benefited from the

combination of anlotinib with an immune checkpoint inhibitor.[6]

Table 5: Circulating Tumor DNA (ctDNA) Dynamics and
Anlotinib Response
Monitoring ctDNA levels during anlotinib treatment has emerged as a promising, non-invasive

method for assessing treatment response.

In NSCLC (ALTER0303 Trial Analysis):[7][8]

Patients with a lower mutational burden in baseline ctDNA (germline + somatic, and

nonsynonymous + synonymous) experienced longer PFS and OS.

A "Tumor Mutation Index" (TMI) was developed based on ctDNA profiling to predict which

patients were more likely to benefit from anlotinib.

In Metastatic Colorectal Cancer (mCRC):[9]

A decrease in the maximum somatic allele frequency (MSAF) of ctDNA after one cycle of

treatment with anlotinib plus chemotherapy was associated with a better response.

Patients with undetectable ctDNA after the first cycle had a significantly longer PFS.

Experimental Protocols
EGFR Mutation Analysis

Methodology: Analysis of EGFR mutation status in the ALTER0303 trial was typically

performed on tumor tissue samples obtained through biopsy or surgical resection.[10] The

specific method for mutation detection was not detailed in the provided subgroup analysis

publication, but standard methods include:
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Real-Time PCR (RT-PCR): Commercial kits such as the AmoyDx® EGFR 29 Mutations

Detection Kit are commonly used to detect specific mutations in exons 18, 19, 20, and 21.

Next-Generation Sequencing (NGS): Targeted NGS panels that cover the key exons of the

EGFR gene are also widely used for a more comprehensive mutation analysis.

MET Amplification Detection
Methodology: MET amplification is typically assessed using one of the following methods:

Fluorescence In Situ Hybridization (FISH): This method uses fluorescently labeled DNA

probes to visualize and quantify the number of MET gene copies relative to a control

centromeric probe. A MET/CEP7 ratio of ≥2.0 is often used as a cutoff for amplification.

Next-Generation Sequencing (NGS): Targeted NGS panels can be designed to include the

MET gene, allowing for the simultaneous assessment of copy number variations along

with other genetic alterations.

PD-L1 Expression by Immunohistochemistry (IHC)
Methodology: The assessment of PD-L1 expression is performed on formalin-fixed, paraffin-

embedded (FFPE) tumor tissue sections. While specific clones and scoring systems can

vary between clinical trials, a general protocol is as follows:[11][12][13]

Antibody Clones: Commonly used and FDA-approved antibody clones for PD-L1 IHC

include 22C3, 28-8, SP142, and SP263.

Staining Platform: Automated staining platforms such as Dako Autostainer Link 48 or

Ventana BenchMark ULTRA are typically used.

Scoring: PD-L1 expression is usually evaluated as the Tumor Proportion Score (TPS),

which is the percentage of viable tumor cells showing partial or complete membrane

staining. A TPS of ≥1% is often considered positive, with further stratification into low (1-

49%) and high (≥50%) expression. In some cases, a Combined Positive Score (CPS),

which includes staining in both tumor and immune cells, is used.

Tumor Mutational Burden (TMB) Analysis
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Methodology: TMB is determined by quantifying the number of somatic mutations per

megabase (Mb) of the genome.[14][15]

Next-Generation Sequencing (NGS): TMB is typically assessed using comprehensive

NGS panels that cover a large genomic region (e.g., >1 Mb). The number of non-

synonymous somatic mutations is counted and divided by the size of the coding region of

the panel to calculate the TMB value. The definition of "high" TMB can vary depending on

the cancer type and the specific NGS panel used.

Circulating Tumor DNA (ctDNA) Analysis
Methodology: ctDNA is isolated from plasma samples. Two common methods for analyzing

ctDNA are:[4][16][17][18][19]

Droplet Digital PCR (ddPCR): This highly sensitive and specific method is used to detect

and quantify known mutations in ctDNA. Patient-specific mutations identified from tumor

tissue sequencing are often used to design ddPCR assays for monitoring.

Next-Generation Sequencing (NGS): Targeted NGS panels can be used to analyze a

broader range of mutations in ctDNA. This approach is useful for both identifying potential

resistance mutations and for calculating metrics like the Tumor Mutation Index (TMI).

Signaling Pathways and Experimental Workflows
To visualize the complex interactions and methodologies described, the following diagrams are

provided.
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Caption: Anlotinib's multi-targeted mechanism of action.
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Caption: Workflow for biomarker analysis in anlotinib clinical trials.
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To cite this document: BenchChem. [Predicting Anlotinib Efficacy: A Comparative Guide to
Clinical Trial Biomarkers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783339#biomarkers-for-anlotinib-response-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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